molecular formula C26H34N4O2 B2517417 N1-(4-ethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 922083-58-7

N1-(4-ethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2517417
CAS No.: 922083-58-7
M. Wt: 434.584
InChI Key: UDGZIUJNDDJEML-UHFFFAOYSA-N
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Description

| N1-(4-ethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, also known as BMS-986235 or JNJ-28312172, is a highly potent, selective, and orally bioavailable inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R or FMS). This compound acts by specifically binding to the kinase domain of CSF1R, effectively blocking its autophosphorylation and subsequent downstream signaling. The primary research application of this inhibitor lies in investigating the tumor microenvironment, particularly the role of tumor-associated macrophages (TAMs). Since CSF1R signaling is essential for the survival, proliferation, and differentiation of monocytes and macrophages, inhibiting this receptor with BMS-986235 depletes TAMs, which are known to promote tumor growth, angiogenesis, and immunosuppression. Preclinical studies have demonstrated its efficacy in impairing tumor growth in models like triple-negative breast cancer. Beyond oncology, this molecule is a valuable tool for studying inflammatory and autoimmune diseases where macrophages and osteoclasts (which depend on CSF1R for their development) play a key pathological role, such as rheumatoid arthritis and osteoporosis. Its research value is underscored by its ability to precisely modulate a specific cellular pathway, enabling researchers to dissect the functional contributions of macrophages in various disease contexts.

Properties

IUPAC Name

N'-(4-ethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-3-19-7-10-22(11-8-19)28-26(32)25(31)27-18-24(30-14-5-4-6-15-30)20-9-12-23-21(17-20)13-16-29(23)2/h7-12,17,24H,3-6,13-16,18H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGZIUJNDDJEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-ethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, with CAS number 921923-93-5, is a complex organic compound notable for its potential biological activities. This compound belongs to a class of oxalamides and has garnered interest in medicinal chemistry due to its structural properties and biological implications.

Chemical Structure and Properties

The molecular formula of the compound is C25H32N4O2C_{25}H_{32}N_{4}O_{2}, with a molecular weight of approximately 420.557 g/mol. The structural characteristics include:

  • Functional Groups : Amide and aromatic rings.
  • Molecular Configuration : The presence of ethyl and indoline moieties contributes to its pharmacological profile.

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through their interaction with specific biological targets:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function.
  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of enzymes involved in metabolic pathways, suggesting a role in modulating biochemical reactions.

Pharmacological Studies

A review of available literature reveals several studies investigating the biological effects of oxalamides:

  • Antidepressant Effects : Some derivatives demonstrate activity in models of depression, possibly through serotonin reuptake inhibition.
  • Neuroprotective Properties : Compounds within this class have been studied for their ability to protect neuronal cells from oxidative stress.

Data Table of Biological Activities

Activity Type Effect Reference
AntidepressantPositive modulation of mood
NeuroprotectionReduced oxidative stress
Enzyme inhibitionInhibition of metabolic enzymes

1. Antidepressant Activity

In a study examining the antidepressant effects of related oxalamides, researchers found that compounds with similar structural features to this compound exhibited significant reductions in depressive-like behaviors in rodent models. The mechanism was attributed to enhanced serotonergic activity.

2. Neuroprotective Effects

Another study focused on the neuroprotective potential of oxalamides in models of neurodegeneration. Results indicated that these compounds could mitigate neuronal cell death induced by oxidative stress, suggesting a promising avenue for treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Differences

Table 1: Key Structural and Molecular Comparisons
Compound Name CAS/ID Molecular Formula Molecular Weight Key Substituents Application/Notes
Target Compound N/A C27H34N4O2 ~446.6 4-ethylphenyl, piperidin-1-yl, 1-methylindolin-5-yl Hypothesized pharmacological use (structural analogy)
N1-(4-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide 922557-45-7 C25H33N5O3 451.6 4-methoxyphenyl, 4-methylpiperazin-1-yl Structural analog; piperazine variant may alter solubility or receptor interactions
N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide 921893-70-1 C23H30N4O2S 426.6 Thiophen-2-ylmethyl Thiophene group introduces potential for aromatic interactions; no application data
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 745047-53-4 C19H22N4O4 382.4 2,4-dimethoxybenzyl, pyridin-2-yl Approved umami flavor enhancer; NOEL = 100 mg/kg/day in rats
BNM-III-170 N/A C22H24ClF3N6O4 ~552.9 4-chloro-3-fluorophenyl, guanidinomethyl CD4-mimetic compound for HIV vaccine enhancement
Key Observations:
  • Substituent Impact: The target compound’s 4-ethylphenyl group may enhance lipophilicity compared to S336’s polar dimethoxybenzyl group. Piperidine vs.

Pharmacological and Metabolic Profiles

Key Observations:
  • Metabolism : The target compound’s indoline and piperidine groups may lead to slower metabolism compared to S336, which lacks complex heterocycles. Piperidine’s stability could prolong half-life .
  • The target compound’s ethylphenyl group requires toxicity studies to assess risks.

Research and Regulatory Status

  • S336 : Extensively studied for flavor applications; approved by FAO/WHO and FEMA .
  • BNM-III-170: Preclinical research demonstrates immunomodulatory effects .
  • Target Compound: No direct data, but structural analogs suggest a focus on receptor-binding studies (e.g., GPCRs or viral entry pathways).

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